molecular formula C21H25NO3 B2613461 2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid CAS No. 1024597-17-8

2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid

Cat. No.: B2613461
CAS No.: 1024597-17-8
M. Wt: 339.435
InChI Key: YPNDOBKRDCLOAO-UHFFFAOYSA-N
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Description

The compound contains a benzylamino group, a tert-butylphenyl group, and a 4-oxobutanoic acid group. The tert-butylphenyl group is a phenyl ring substituted with a tert-butyl group, which is a carbon atom bonded to three methyl groups . The benzylamino group consists of a benzene ring attached to an amino group. The 4-oxobutanoic acid group is a four-carbon chain with a carbonyl (C=O) at one end and a carboxylic acid (-COOH) at the other .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic phenyl ring, the tert-butyl group, the benzylamino group, and the 4-oxobutanoic acid group. The presence of these functional groups would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. The phenyl ring might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the 4-oxobutanoic acid moiety could be involved in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group would likely make the compound acidic and polar. The compound might be solid at room temperature given the presence of the aromatic ring and the tert-butyl group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of derivatives related to 2-(Benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid has been explored for their potential antimicrobial and analgesic activities. A series of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids were synthesized, showing moderate antimicrobial and analgesic activity, highlighting the compound's relevance in the development of new biologically active substances (Koz’minykh et al., 2004).

Structural Characterization and Applications in Crystallography

The compound (2R,3R)-3-O-Benzoyl-N-benzyltartramide, a structurally related derivative, was the first unsymmetrical monoamide–monoacyl tartaric acid derivative to be structurally characterized. It exhibited a staggered conformation around the tartramide bond, with molecules linked by hydrogen bonds forming a supramolecular assembly. This kind of structural information is crucial for the development of new materials and for understanding the compound's interaction mechanisms (Madura et al., 2012).

Development of New Synthetic Methods

Research has also focused on developing new synthetic methods for related compounds. For example, the stereocontrolled synthesis of a hydroxyethylene dipeptide isostere corresponding to Phe–Phe was reported, demonstrating the compound's versatility in synthesizing complex organic molecules (Nadin et al., 2001). Such synthetic advancements are pivotal in pharmaceutical research and development.

Exploration of Chemical Reactions

Further studies explored the reactions of related compounds, such as the interaction of 2-(phenylamino)benzoic and related acid hydrazides with succinic anhydride, leading to the formation of 4-(2-aroylhydrazinyl)-4-oxobutanoic acids. This research contributes to the broader understanding of chemical reaction mechanisms and the development of new chemical entities (Kon’shin et al., 2012).

Pharmacophore and QSAR Studies

In the realm of drug discovery, carboxylic acid derivatives of related structures have been designed and synthesized, with some compounds displaying significant inhibitory activity against cancer cell lines. These studies involved 3D pharmacophore, QSAR, and docking studies to explore the structural requirements controlling observed cytotoxic properties, underscoring the potential of these compounds in therapeutic applications (Abdel-Atty et al., 2014).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, depending on its reactivity, stability, and bioactivity .

Properties

IUPAC Name

2-(benzylamino)-4-(4-tert-butylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-21(2,3)17-11-9-16(10-12-17)19(23)13-18(20(24)25)22-14-15-7-5-4-6-8-15/h4-12,18,22H,13-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNDOBKRDCLOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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